molecular formula C28H23ClO4 B3047909 Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- CAS No. 1486-47-1

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-

Cat. No.: B3047909
CAS No.: 1486-47-1
M. Wt: 458.9 g/mol
InChI Key: JXIKAEINJOQILP-UHFFFAOYSA-N
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Description

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- is a chemical compound with the molecular formula C28H23ClO4. It consists of 28 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes three phenylmethoxy groups attached to a benzoyl chloride core. It has a melting point of 116.5-117°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- typically involves the reaction of benzoyl chloride with 3,4,5-tris(phenylmethoxy)benzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

    Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.

Common Reagents and Conditions

Common reagents used in the reactions of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while hydrolysis can produce benzoic acid derivatives.

Scientific Research Applications

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the benzoyl group into various molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions involving benzoyl derivatives.

    Medicine: Research on Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- may explore its potential therapeutic applications and its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- involves its interaction with molecular targets through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved in its action depend on the specific reactions and interactions it undergoes in different contexts.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: A simpler compound with a single benzoyl chloride group.

    3,4,5-Tris(phenylmethoxy)benzene: A related compound without the benzoyl chloride group.

    Benzoic acid derivatives: Compounds with similar benzoyl structures but different functional groups.

Uniqueness

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- is unique due to the presence of three phenylmethoxy groups attached to the benzoyl chloride core. This structure imparts specific chemical properties and reactivity, making it distinct from other benzoyl derivatives.

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClO4/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIKAEINJOQILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447886
Record name Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-47-1
Record name Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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